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Cat. No.: B078298 Get Quote

An in-depth analysis of theoretical calculations and experimental findings regarding the

electrical resistivity of Titanium Silicide (TiSi₂), a critical material in the semiconductor industry.

This guide provides researchers, scientists, and drug development professionals with a

comprehensive comparison of its different structural phases and the factors influencing their

conductive properties.

Titanium silicide (TiSi₂) is a key material in integrated circuits, primarily used to reduce the

resistivity of contacts and interconnects. Its electrical properties are highly dependent on its

crystallographic phase. TiSi₂ predominantly exists in two main phases: the metastable, high-

resistivity C49 phase, and the thermodynamically stable, low-resistivity C54 phase. The

transition from the C49 to the C54 phase is a critical step in semiconductor manufacturing to

achieve desired device performance. This guide explores the correlation between theoretically

predicted and experimentally measured resistivity values for different TiSi₂ phases.

Correlation of Theoretical and Experimental
Resistivity
The electrical resistivity of TiSi₂ is a widely studied topic, with experimental data being more

abundant than theoretical first-principles calculations. The general trend observed is a

significant drop in resistivity as the material transitions from the metastable C49 phase to the

stable C54 phase.

Key Observations:
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C54 Phase: This is the desired phase for microelectronics due to its low resistivity.

Experimental values for C54-TiSi₂ thin films are consistently in the range of 12 to 25 µΩ·cm.

[1][2] This low resistivity is attributed to its specific face-centered orthorhombic crystal

structure.

C49 Phase: This metastable phase forms at lower temperatures and exhibits a significantly

higher resistivity, typically between 60 and 90 µΩ·cm.[2] The higher resistivity is a

consequence of its base-centered orthorhombic structure, which has a higher density of

stacking faults and other defects.

C40 Phase: Another metastable phase that can be formed, for example, through laser

annealing. Its resistivity lies between that of the C49 and C54 phases, with reported

experimental values around 35 to 50 µΩ·cm.[3]

Theoretical Models: The temperature dependence of TiSi₂ resistivity is often approximated

by the Bloch-Grüneisen theory, which describes the resistivity arising from electron-phonon

scattering.[3] However, obtaining exact theoretical resistivity values from first-principles

calculations (like Density Functional Theory - DFT) is complex and not widely reported in the

literature. These calculations model the electronic band structure and scattering mechanisms

to predict transport properties. The available theoretical framework supports the

experimentally observed metallic-like behavior of TiSi₂.[3]

Discrepancies between experimental and theoretical values can arise from several factors. In

experimental settings, impurities, grain boundaries, film thickness, and defects like stacking

faults can significantly increase resistivity compared to the idealized bulk values often predicted

by theory.[4]

Data Summary
The following table summarizes the reported experimental resistivity values for the different

phases of TiSi₂.
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TiSi₂ Phase
Experimental Resistivity
(µΩ·cm)

Measurement Conditions /
Notes

C54 12 - 24
Thermally stable, low-resistivity

phase.[1]

12 - 20 [2]

25 For a 30 nm-thick film.[2]

13 - 20 [3]

C49 60 - 70
Metastable, high-resistivity

phase.[1]

60 - 90 [2]

C40 ~50
Estimated from a 25 nm thick

film.[3]

35
For a 20 nm thick initial Ti

layer.[3]

Experimental Protocols
The characterization of TiSi₂ resistivity is predominantly carried out on thin films, which is

representative of its application in integrated circuits. The following outlines a typical

experimental procedure for forming and measuring the resistivity of TiSi₂ thin films.

Formation of C54-TiSi₂ via Two-Step Annealing
The industry-standard method to form the low-resistivity C54 phase and avoid agglomeration is

a two-step rapid thermal annealing (RTA) process.

Titanium Deposition: A thin film of titanium is deposited onto a silicon substrate (either single-

crystal or polysilicon) using a technique like sputtering.

First Anneal (Low Temperature): The wafer is subjected to a low-temperature RTA, typically

between 450°C and 650°C.[1] This step promotes the reaction between titanium and silicon

to form the high-resistivity C49-TiSi₂ phase.
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Selective Etching: A wet chemical etch is used to remove the unreacted titanium from the

surface.

Second Anneal (High Temperature): A second RTA is performed at a higher temperature,

generally above 650°C, to induce the phase transformation from the C49 phase to the

desired low-resistivity C54 phase.[1]
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Experimental workflow for forming and measuring C54-TiSi₂.

Resistivity Measurement: Four-Point Probe Method
The four-point probe is a standard and highly accurate method for measuring the sheet

resistance of thin films, which can then be used to calculate the bulk resistivity.

Probe Configuration: The setup consists of four equally spaced, co-linear probes that are

brought into contact with the TiSi₂ film.

Current Injection: A constant DC current is passed through the two outer probes.

Voltage Measurement: The voltage drop across the two inner probes is measured.

Calculation: By using four probes, the measurement is insensitive to the probe contact

resistance, which can be a significant source of error in two-probe measurements. The sheet

resistance (Rs) is calculated from the measured current (I) and voltage (V). The bulk

resistivity (ρ) is then determined by multiplying the sheet resistance by the film thickness (t),

i.e., ρ = Rs × t.

Logical Relationship of TiSi₂ Phases and Resistivity
The formation of TiSi₂ and its resulting resistivity is a temperature-dependent process involving

distinct phase transformations.

TiSi₂ Phases

Ti + Si C49-TiSi₂ High Resistivity
(60-90 µΩ·cm)

Low Temp. Anneal
(~450-650°C)

C54-TiSi₂ Low Resistivity
(12-25 µΩ·cm)

High Temp. Anneal
(>650°C)

Agglomerated Film High Resistivity

Very High Temp. Anneal
(>900°C)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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